molecular formula C12H20N4O2 B2678083 ethyl 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carboxylate CAS No. 1286725-67-4

ethyl 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carboxylate

Cat. No.: B2678083
CAS No.: 1286725-67-4
M. Wt: 252.318
InChI Key: PNBFGOKVSXJKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazole-Piperazine Conjugates

The synthesis of pyrazole derivatives dates to 1883, when Ludwig Knorr first reported the cyclocondensation of β-diketones with hydrazines. Piperazine, initially isolated in 1888, gained prominence in the 20th century as a versatile building block for antipsychotics and antihistamines. The fusion of these heterocycles emerged in the late 1990s, driven by the need for multifunctional drug candidates. Early work focused on appending pyrazole to piperazine via alkyl chains to exploit complementary electronic profiles. For instance, Girish et al. demonstrated nano-ZnO-catalyzed pyrazole synthesis with 95% yields, later adapted for hybrid systems. A pivotal advancement was the introduction of microwave-assisted and click chemistry techniques, enabling efficient coupling of ethyl piperazine carboxylates with pyrazole derivatives under mild conditions.

Structural Significance of Ethyl 4-(2-(1H-Pyrazol-1-yl)ethyl)piperazine-1-carboxylate

The compound’s architecture (Fig. 1) integrates three critical elements:

  • Piperazine Core : A six-membered diamine ring conferring conformational flexibility and hydrogen-bonding capacity.
  • Pyrazole Moiety : A planar, aromatic five-membered ring with two adjacent nitrogen atoms, enabling π-π stacking and metal coordination.
  • Ethyl Ester Group : Enhances lipophilicity and serves as a prodrug precursor for carboxylic acid metabolites.

The ethyl spacer between piperazine and pyrazole balances rigidity and rotational freedom, optimizing receptor binding. Computational models suggest the pyrazole’s N1 nitrogen participates in hydrogen bonding, while the piperazine’s secondary amines engage in salt bridge formation.

Table 1: Key Structural Parameters

Property Value
Molecular Formula $$ \text{C}{12}\text{H}{20}\text{N}4\text{O}2 $$
Molecular Weight 252.31 g/mol
Hydrogen Bond Donors 2 (piperazine NH)
Hydrogen Bond Acceptors 5 (2 pyrazole N, 2 piperazine N, ester O)

Position Within Heterocyclic Medicinal Chemistry

Pyrazole-piperazine hybrids occupy a unique niche by merging the bioisosteric properties of both rings. Pyrazole mimics imidazole in drug targets (e.g., kinase ATP pockets) while resisting metabolic oxidation. Piperazine improves aqueous solubility and CNS penetration, addressing pyrazole’s inherent hydrophobicity. This synergy is evident in antiviral agents where the hybrid structure inhibits viral polymerases via pyrazole-metal ion chelation and piperazine-mediated membrane traversal.

Importance in Drug Discovery Research

The compound’s modular design facilitates rapid derivatization:

  • Antimicrobial Applications : Pyrazole analogs exhibit MIC values as low as 1.6 µg/mL against Staphylococcus aureus and Escherichia coli. Hybridization with piperazine may enhance Gram-negative penetration.
  • Antiviral Potential : Pyrazine-piperazine conjugates show IC$$_{50}$$ values of 0.2064 mM against SARS-CoV-2, surpassing Favipiravir’s selectivity index.
  • CNS-Targeted Therapies : The ethyl ester group enables blood-brain barrier passage, with piperazine derivatives clinically used in antipsychotics (e.g., Aripiprazole).

Mechanistic Insights :

  • Pyrazole’s $$ \text{N}_2\text{H} $$ moiety inhibits cyclooxygenase-2 (COX-2) via hydrophobic pocket binding.
  • Piperazine’s $$ \text{N}_4 $$ center modulates serotonin and dopamine receptors through cation-π interactions.

Properties

IUPAC Name

ethyl 4-(2-pyrazol-1-ylethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-2-18-12(17)15-9-6-14(7-10-15)8-11-16-5-3-4-13-16/h3-5H,2,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBFGOKVSXJKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines in ethanol.

    Attachment of the Ethyl Group: The ethyl group is introduced through an alkylation reaction, where the pyrazole is treated with an ethylating agent such as ethyl bromide in the presence of a base.

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

    Esterification: The final step involves the esterification of the piperazine ring with ethyl chloroformate to form the carboxylate ester group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the ester group.

Scientific Research Applications

Biological Activities

Ethyl 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carboxylate has been studied for several biological activities:

  • Antimicrobial Activity: Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The compound's structure allows it to disrupt microbial cell functions, making it a candidate for developing new antibiotics .
  • Anticancer Properties: Several studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells. This compound has shown promise in inhibiting tumor growth by targeting specific enzymes involved in cancer progression .
  • Anti-inflammatory Effects: Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Activity

A study published in the Egyptian Journal of Chemistry explored various pyrazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research

In another investigation, researchers evaluated the anticancer effects of several piperazine-based compounds. This compound was found to significantly inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of ethyl 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Insights :

  • Pyrazole vs.
  • Oxadiazole-Sulfanyl Group : The oxadiazole in the compound from improves metabolic stability due to its resistance to enzymatic degradation, while the sulfanyl group may influence solubility .

Pharmacological and Physicochemical Properties

Physicochemical Properties
  • Lipophilicity : The nitrophenyl derivative () likely has higher logP than the pyrazole-based compound due to the nitro group’s hydrophobicity .
  • Solubility : The sulfanyl-acetyl group in ’s compound may reduce aqueous solubility compared to the target compound’s pyrazole-ethyl linker .

Discussion and Implications

The structural diversity of piperazine-carboxylate derivatives underscores their versatility in drug design. Ethyl 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carboxylate’s pyrazole group offers a balance of hydrogen-bonding capacity and metabolic stability, distinguishing it from indole- or oxadiazole-containing analogs. However, compounds like 304d () demonstrate superior synthetic efficiency, highlighting the need for optimizing reaction conditions for the target compound.

Biological Activity

Ethyl 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carboxylate, a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a piperazine ring connected to a pyrazole moiety. The molecular formula is C12H20N4O2C_{12}H_{20}N_{4}O_{2}, with a molecular weight of approximately 252.3128 g/mol .

Synthesis Overview:
The synthesis typically involves:

  • Formation of the Pyrazole Ring : Cyclocondensation of acetylenic ketones with hydrazines.
  • Alkylation : Introduction of the ethyl group using ethyl bromide.
  • Piperazine Formation : Reaction of ethylenediamine with a dihaloalkane.
  • Esterification : Final esterification step to form the carboxylate group.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including receptors and enzymes involved in inflammatory pathways. It potentially inhibits specific enzymes, leading to anti-inflammatory effects and modulation of various signaling pathways.

Therapeutic Applications

Research indicates that this compound may possess:

  • Antimicrobial Properties : Exhibiting activity against various bacterial strains.
  • Antiviral Effects : Showing potential in inhibiting viral replication.
  • Anticancer Activity : Investigated for its ability to induce apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have documented the biological effects of related compounds, providing insights into the potential applications of this compound.

StudyFindingsImplications
Demonstrated anxiolytic-like activity in animal models.Suggests potential for treating anxiety disorders.
Evaluated as a selective protein inhibitor with anticancer properties.Highlights its role in cancer therapy development.
Discussed structural modifications leading to enhanced enzyme inhibition.Indicates avenues for drug design improvements.

Comparative Analysis with Related Compounds

To better understand the biological activity, a comparison with similar piperazine derivatives is useful:

CompoundMolecular FormulaBiological Activity
This compoundC12H20N4O2Antimicrobial, antiviral, anticancer
Tert-butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylateC13H22N4O2Enzyme inhibition, anti-inflammatory
4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl esterC14H20N4O3Anxiolytic effects

Q & A

Q. Q: What are the recommended synthetic routes for ethyl 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

A: The compound can be synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution. For example, tert-butyl-protected analogs (e.g., 3y in ) are prepared using potassium trifluoroboratomethyl reagents under reflux (15 hours) followed by column chromatography (0–40% ethyl acetate/chloroform). Key optimizations include adjusting reaction time, temperature, and solvent polarity. Post-synthesis purification via silica gel chromatography ensures high purity. Structural confirmation requires IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS analysis .

Advanced Structural Confirmation

Q. Q: How can discrepancies between theoretical (DFT) and experimental (X-ray) structural data for this compound be resolved?

A: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict bond lengths and angles, which should be cross-validated with single-crystal X-ray diffraction data. For pyrazole-containing analogs ( ), hydrogen bonding and torsional angles often differ due to crystal packing effects. Refinement using SHELXL ( ) and residual density maps can resolve ambiguities. If discrepancies persist, consider dynamic effects (e.g., temperature-dependent NMR) to assess conformational flexibility .

Analytical Method Development

Q. Q: What advanced analytical techniques are critical for distinguishing regioisomers or tautomers in this compound?

A: High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., 1H^1 \text{H}-13C^{13} \text{C} HSQC, 1H^1 \text{H}-1H^1 \text{H} COSY) are essential. For example, in , 1H^1 \text{H}-NMR coupling constants and 13C^{13} \text{C}-NMR shifts differentiate between piperazine conformers. LC-MS with ion mobility separation can further resolve tautomers. Computational predictions (e.g., ACD/Labs) guide spectral assignments .

Structure-Activity Relationship (SAR) Studies

Q. Q: How can researchers design derivatives of this compound to explore its pharmacological potential?

A: Focus on modifying the pyrazole and piperazine moieties. For instance, highlights the 4-fluorobenzylpiperazine fragment’s role in kinase inhibition. Introduce substituents (e.g., halogens, sulfonamides) at the pyrazole N1 or piperazine N4 positions. Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like 5-HT6 receptors (). Validate via in vitro assays (e.g., enzyme inhibition, receptor binding) .

Data Contradictions in Crystallography

Q. Q: What challenges arise in crystallizing this compound, and how are they addressed?

A: Piperazine rings often adopt chair or boat conformations, complicating crystallization. Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) to enhance crystal quality. If twinning occurs (common in SHELX refinement, ), apply the HKLF 5 format for data integration. For unresolved disorder, employ constraints (e.g., SIMU, DELU) during refinement .

Computational Modeling for Reactivity Prediction

Q. Q: Which computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

A: Use DFT (e.g., Gaussian 16) to calculate Fukui indices for electrophilicity/nucleophilicity. For diazoacetamide analogs ( ), transition state modeling (IRC) predicts intramolecular C–H insertion pathways. Solvent effects (e.g., PCM model) refine reactivity in polar media. Pair with experimental kinetics (e.g., stopped-flow UV-Vis) for validation .

Handling and Stability Concerns

Q. Q: What precautions are necessary for handling this compound in aqueous or oxidative conditions?

A: The ester group is hydrolytically labile. Store under inert gas (N2_2/Ar) at –20°C in anhydrous DMSO or DMF. Avoid prolonged exposure to light or bases. For oxidative stability testing ( ), use TGA/DSC to identify decomposition thresholds (>200°C). In solution, monitor via 1H^1 \text{H}-NMR for ester degradation peaks (~δ 4.2 ppm, ethyl quartet) .

Multi-Method Validation of Purity

Q. Q: How can researchers validate purity when commercial standards are unavailable?

A: Combine orthogonal methods:

  • HPLC-ELSD for non-UV-active impurities.
  • Elemental analysis (C/H/N) to confirm stoichiometry.
  • DSC for melting point consistency (e.g., reports 121–122°C for tert-butyl analogs).
  • ICP-MS to rule out metal catalysts (e.g., Pd residues from cross-coupling) .

Resolving Spectral Overlaps in NMR

Q. Q: Which NMR strategies resolve overlapping signals in the piperazine and pyrazole regions?

A: Use 15N^{15} \text{N}-HMBC to correlate pyrazole N–H protons (δ 7.5–8.5 ppm) with adjacent carbons. For piperazine CH2_2 groups, apply 1H^1 \text{H}-13C^{13} \text{C} HSQC with cryoprobes to enhance sensitivity. Variable-temperature NMR (e.g., –40°C to 80°C) can separate diastereotopic protons .

Toxicity and Ecotoxicology Profiling

Q. Q: What preliminary assays assess the compound’s toxicity for in vivo studies?

A: Follow OECD guidelines:

  • Ames test (TA98/TA100 strains) for mutagenicity.
  • Zebrafish embryo assay (LC50_{50}) for acute toxicity.
  • Microtox® for aquatic toxicity (EC50_{50}).
  • CYP450 inhibition screening (e.g., CYP3A4) to predict drug interactions. Note: No data exists for this compound (); use structural analogs (e.g., ) as proxies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.